1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one is a compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds with a structure that includes a tricyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with similar structural features and applications.
2,3,4,9-Tetrahydro-1H-carbazol-4-one:
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Known for its role as an impurity in pharmaceutical formulations.
Uniqueness
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one stands out due to its specific functional groups and potential for diverse chemical modifications. Its unique structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
89650-56-6 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(2,3,9,9a-tetrahydro-1H-carbazol-4-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-9(16)10-6-4-8-13-14(10)11-5-2-3-7-12(11)15-13/h2-3,5,7,13,15H,4,6,8H2,1H3 |
InChI Key |
SEQMKFOWWYIDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(CCC1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.